N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
説明
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a thiazole-containing sulfamoylphenyl group. Its molecular structure combines a bicyclic pyrazolo[5,1-b][1,3]oxazine scaffold, which provides conformational rigidity, with a sulfamoyl-linked thiazole moiety that may enhance bioactivity through hydrogen bonding and π-π interactions.
特性
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2/c22-14(13-10-18-21-7-1-8-25-15(13)21)19-11-2-4-12(5-3-11)27(23,24)20-16-17-6-9-26-16/h2-6,9-10H,1,7-8H2,(H,17,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVIQYYYONGQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a novel compound that has garnered interest for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antitubercular and anticancer properties.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of thiazole derivatives with various phenyl and pyrazole intermediates. Characterization was performed using techniques such as NMR, IR, and mass spectrometry to confirm the molecular structure. The synthesis pathway is illustrated in Scheme 1:
Antitubercular Activity
Recent studies have evaluated the compound for its activity against Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM for several derivatives related to this compound. Notably, one derivative exhibited an IC90 of 40.32 μM, indicating its potential as a lead compound for further development in tuberculosis treatment .
Anticancer Properties
The compound's anticancer activity was assessed against various cancer cell lines. Preliminary results indicated that it exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal human cells (HEK-293). The mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Study 1: Inhibition of CDKs
A study highlighted the compound's effectiveness as a CDK inhibitor. The inhibition assays revealed that the compound could significantly reduce cell proliferation in cancer cell lines by targeting specific CDK pathways. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.50 |
| A549 (Lung Cancer) | 3.00 |
| HeLa (Cervical Cancer) | 1.80 |
Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship indicated that modifications in the thiazole and pyrazole moieties could enhance biological activity. For instance, substituents at specific positions on the thiazole ring were found to significantly impact both antitubercular and anticancer activities .
科学的研究の応用
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a research compound with the molecular formula C16H15N5O4S2 and a molecular weight of 405.45. It typically has a purity of 95%.
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is investigated for its potential biological activities, specifically its antitubercular and anticancer properties.
Antitubercular Activity
In vitro assays have shown that derivatives of the compound exhibit inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. One derivative showed an IC90 of 40.32 μM, suggesting its potential as a lead compound for tuberculosis treatment.
Anticancer Properties
The compound has been tested against various cancer cell lines, with preliminary results indicating selective cytotoxicity towards cancer cells and minimal toxicity to normal human cells (HEK-293). Its mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are important for cell cycle regulation.
Inhibition of CDKs
A study demonstrated the compound's effectiveness as a CDK inhibitor, significantly reducing cell proliferation in cancer cell lines by targeting specific CDK pathways. The IC50 values observed in different cancer cell lines are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.50 |
| A549 (Lung Cancer) | 3.00 |
| HeLa (Cervical Cancer) | 1.80 |
Structure-Activity Relationship (SAR)
Modifications in the thiazole and pyrazole parts of the molecule can enhance biological activity. Substituents at certain positions on the thiazole ring significantly impact both antitubercular and anticancer activities.
Properties
- IUPAC Name: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Molecular Formula: C16H15N5O4S2
- Molecular Weight: 405.5 g/mol
- Solubility: Soluble
類似化合物との比較
LFM (N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide)
N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Molecular Formula : C₁₅H₁₇N₃O₂ (MW: 271.31 g/mol).
- The lack of sulfamoyl or thiazole groups reduces hydrogen-bonding capacity compared to the target compound .
Sulfamoylphenyl Derivatives
CF4 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazol-2-yl)sulfamoyl)phenyl)pentanamide)
- Molecular Formula : C₂₂H₂₂N₃NaO₆S (MW: 479.48 g/mol).
- Key Features : Shares the thiazol-2-yl sulfamoylphenyl group with the target compound but incorporates a dioxoisoindolin-pentanamide side chain. This structural divergence increases molecular weight and introduces additional hydrogen-bond acceptors (O, N) .
- Elemental Analysis : C: 55.30%, H: 4.70%, N: 8.91%, S: 7.01% .
CF5 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide)
- Molecular Formula : C₂₃H₂₂N₄O₅S₂ (MW: 498.57 g/mol).
- Key Features: Replaces the thiazole with a 5-methylisoxazole, altering electronic properties (e.g., reduced aromaticity).
- Physical Properties : Pale yellow solid, suggesting extended conjugation compared to the target compound’s likely white/yellowish appearance .
Comparative Data Table
*Estimated based on structural analogy.
Key Research Findings
- Electronic Effects : Thiazole-containing compounds (e.g., CF4, target compound) exhibit higher sulfur content (~7–13%) compared to isoxazole derivatives (CF5: 12.99% S), influencing redox activity and protein binding .
- Bioactivity Trends : Pyrazolo-oxazine cores (LFM, phenylethyl analog) demonstrate moderate logP values (~2–3), suggesting balanced solubility and permeability, while sulfamoylphenyl derivatives (CF4, CF5) show increased polarity due to sulfonamide groups .
- Synthetic Challenges : The thiazol-2-yl sulfamoylphenyl group in the target compound may complicate synthesis due to steric hindrance during sulfamoylation, as observed in CF4’s lower yield (55% purity) compared to CF5 (65%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
